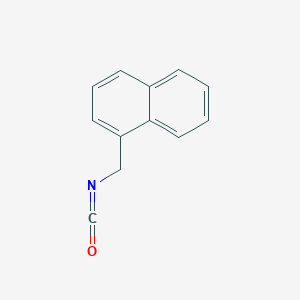

1-(Isocyanatomethyl)naphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(isocyanatomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQUKHNHPEPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532485 | |

| Record name | 1-(Isocyanatomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61924-27-4 | |

| Record name | 1-(Isocyanatomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyanatomethyl Naphthalene

Established Synthetic Pathways

Traditional and well-documented methods for the synthesis of isocyanates can be effectively applied to the preparation of 1-(isocyanatomethyl)naphthalene. These pathways typically begin with readily available naphthalene (B1677914) derivatives.

Approaches Involving 1-(Aminomethyl)naphthalene Precursors

A primary and industrially relevant route to isocyanates is the phosgenation of the corresponding primary amine. In this case, 1-(aminomethyl)naphthalene serves as the key precursor. The synthesis involves the reaction of 1-(aminomethyl)naphthalene with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction proceeds through an intermediate carbamoyl (B1232498) chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

Step 1: Formation of Carbamoyl Chloride C₁₀H₇CH₂NH₂ + COCl₂ → C₁₀H₇CH₂NHCOCl + HCl (1-(Aminomethyl)naphthalene reacts with phosgene to form 1-(naphthylmethyl)carbamoyl chloride and hydrogen chloride)

Step 2: Dehydrochlorination C₁₀H₇CH₂NHCOCl → C₁₀H₇CH₂NCO + HCl (Heating the carbamoyl chloride results in the formation of this compound and another molecule of hydrogen chloride)

A patent describes a similar process for the synthesis of 1,5-naphthalene diisocyanate from 1,5-diaminonaphthalene using solid phosgene (triphosgene) in an inert solvent. google.com This one-step synthesis method is reported to have a high yield of over 98% and is suitable for industrial production due to its moderate reaction conditions and reduced pollution. google.com While this patent focuses on a diisocyanate, the fundamental chemistry is directly applicable to the synthesis of monofunctional isocyanates from monoamines.

The precursor, 1-(aminomethyl)naphthalene, can be synthesized from 1-chloromethylnaphthalene by reaction with an amine source. nih.gov

Dehydration Routes from Naphthylcarbamates

An alternative to the use of highly toxic phosgene is the thermal or catalytic decomposition of carbamates. In this approach, a suitable N-(1-naphthylmethyl)carbamate is synthesized and subsequently cleaved to produce this compound and an alcohol.

The general scheme for this pathway is:

Step 1: Carbamate (B1207046) Formation C₁₀H₇CH₂NH₂ + R'OCOCl → C₁₀H₇CH₂NHCOOR' + HCl (1-(Aminomethyl)naphthalene reacts with an alkyl chloroformate to form an N-(1-naphthylmethyl)carbamate)

Alternatively, the carbamate can be formed from the isocyanate itself, though this is not a primary synthetic route to the isocyanate. nih.gov

Step 2: Carbamate Decomposition C₁₀H₇CH₂NHCOOR' → C₁₀H₇CH₂NCO + R'OH (Thermal or catalytic decomposition of the carbamate yields this compound and an alcohol)

The key to this method is the development of efficient catalysts for the carbamate decomposition step, which is a significant area of research in non-phosgene isocyanate synthesis. acs.orgresearchgate.net

Another established method that proceeds via an isocyanate intermediate is the Curtius rearrangement . nih.govrsc.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which is typically prepared from a carboxylic acid derivative. For the synthesis of this compound, the starting material would be 2-(1-naphthyl)acetic acid.

The sequence of reactions is as follows:

Conversion of Carboxylic Acid to Acyl Chloride: 2-(1-naphthyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-(1-naphthyl)acetyl chloride. chemicalbook.comfishersci.cathermofisher.comthermofisher.com

Formation of Acyl Azide: The resulting acyl chloride is then treated with an azide salt, typically sodium azide (NaN₃), to produce 2-(1-naphthyl)acetyl azide.

Curtius Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form this compound. nih.govwikipedia.org This rearrangement is believed to be a concerted process where the alkyl group migrates with retention of its configuration. nih.govwikipedia.org

The Curtius rearrangement is a versatile laboratory method due to its tolerance of a wide range of functional groups. nih.gov

The precursor, 2-(1-naphthyl)acetic acid, can be synthesized through various methods, including the hydrolysis of 1-naphthaleneacetonitrile, which can be obtained from the reaction of naphthalene with chloroacetic acid. nih.govbloomtechz.comchemicalbook.combloomtechz.comresearchgate.netgoogle.com

Emerging Synthetic Strategies and Catalytic Approaches

Research in isocyanate synthesis is increasingly focused on developing safer and more sustainable methods that avoid hazardous reagents like phosgene and operate under milder conditions.

Investigations into Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern isocyanate synthesis. For non-phosgene routes, such as the decomposition of carbamates, various catalysts have been investigated to improve efficiency and lower the required reaction temperatures. researchgate.netresearchgate.net

For the direct carbonylation of amines, palladium-based catalysts have shown promise. A study on the catalytic β-C-H carbonylation of aliphatic amines to β-lactams using a palladium catalyst highlights the potential for catalytic carbonylation methods in amine functionalization. nih.gov While this specific study focuses on lactam formation, it demonstrates the activation of C-H bonds and the incorporation of carbon monoxide, which are key steps in direct carbonylation to isocyanates.

Furthermore, a study on the one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts presents a novel approach to forming the amine precursor under mild conditions. researchgate.netrsc.orgepa.gov This could be a greener route to the starting material for subsequent isocyanate synthesis.

Modern Advancements in Isocyanate Synthesis Relevant to Naphthalene Derivatives

Recent advancements in isocyanate synthesis offer promising alternatives to traditional methods and could be applicable to the preparation of this compound.

One such advancement is the catalytic C(sp³)–H isocyanation . A recently developed protocol enables the site-selective isocyanation of benzylic C-H bonds using a copper catalyst, (trimethylsilyl)isocyanate, and an oxidant. rsc.orgrsc.org This method is operationally simple and shows good functional group tolerance. Given that 1-methylnaphthalene (B46632) has a benzylic C-H bond, this method could potentially be applied for the direct conversion to this compound.

Another area of intense research is the use of dimethyl carbonate (DMC) as a green and safe alternative to phosgene. acs.orgresearchgate.net The synthesis of aromatic carbamates from aromatic amines and DMC has been achieved using various catalysts. researchgate.net These carbamates can then be thermally decomposed to the corresponding isocyanates. This two-step, non-phosgene process is considered more environmentally friendly. acs.org The application of this methodology to 1-(aminomethyl)naphthalene could provide a safer route to this compound.

The Staudinger-Aza-Wittig (SAW) sequence is another modern method that has been developed for the synthesis of isocyanates under mild conditions. rsc.org This reaction utilizes an azide and carbon dioxide and is noted for its high tolerance towards functional groups that are sensitive to phosgene. rsc.org

These emerging strategies, with their focus on catalytic efficiency and the use of less hazardous reagents, represent the future direction of isocyanate synthesis and hold significant potential for the preparation of specialized isocyanates like this compound.

Reactivity and Reaction Mechanisms of 1 Isocyanatomethyl Naphthalene

Fundamental Reaction Pathways

The reactivity of 1-(isocyanatomethyl)naphthalene can be broadly categorized into reactions involving the naphthalene (B1677914) ring and those centered on the isocyanate group.

Electrophilic Substitution Reactions of the Naphthalene Moiety

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene. libretexts.org This is due to the lower loss of stabilization energy in the reaction intermediate. libretexts.org For naphthalene itself, electrophilic attack preferentially occurs at the 1-position (α-position) because the resulting carbocation intermediate is more stable, with more resonance structures that retain a fully aromatic ring. libretexts.orgpearson.comstackexchange.comwordpress.com

However, the isocyanatomethyl group (-CH₂NCO) attached to the 1-position of the naphthalene ring influences the regioselectivity of subsequent electrophilic substitution reactions. The specific directing effects of the isocyanatomethyl group are not extensively detailed in the provided search results, but it is a deactivating group.

Typical electrophilic substitution reactions that naphthalene undergoes include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

Halogenation: Reaction with halogens like chlorine or bromine.

Sulfonation: Reaction with sulfuric acid. The regioselectivity of this reaction on naphthalene is notably temperature-dependent. libretexts.orgwordpress.com

Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst. The solvent can also influence the position of substitution. libretexts.orgwordpress.com

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst.

Table 1: General Electrophilic Substitution Reactions of Naphthalene

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene |

| Halogenation | Br₂, CCl₄ | 1-Bromonaphthalene |

| Sulfonation | H₂SO₄ (low temp.) | Naphthalene-1-sulfonic acid |

| Sulfonation | H₂SO₄ (high temp.) | Naphthalene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ in CS₂ | 1-Acylnaphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ in Nitrobenzene | 2-Acylnaphthalene |

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com This reactivity is fundamental to the formation of various important chemical linkages.

Key nucleophilic addition reactions include:

Reaction with Alcohols: Alcohols react with the isocyanate group to form urethane (B1682113) linkages. This is a cornerstone reaction in polyurethane chemistry.

Reaction with Amines: Primary and secondary amines readily add to the isocyanate group to yield urea (B33335) derivatives.

Reaction with Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. researchgate.net

Table 2: Nucleophilic Addition Reactions of the Isocyanate Group

| Nucleophile | Product Functional Group |

| Alcohol (R-OH) | Urethane |

| Amine (R-NH₂) | Urea |

| Water (H₂O) | Urea (after initial carbamic acid decomposition) |

Polymerization and Oligomerization Mechanisms

The high reactivity of the isocyanate group is the driving force behind the polymerization and oligomerization of this compound.

Formation of Polymeric Structures via Isocyanate Reactivity

The isocyanate group is a key component in the synthesis of polyurethanes and polyureas. nih.gov The reaction of a diisocyanate or polyisocyanate with a diol or polyol leads to the formation of polyurethanes. researchgate.net Similarly, reacting a diisocyanate with a diamine or polyamine results in poly(urea)s. nih.gov Given that this compound is a monoisocyanate, it would typically act as a chain-terminating agent in these polymerization reactions. However, if a di- or poly-functional naphthalene isocyanate were used, it could be incorporated into the main chain of a polymer.

Investigation of Urea and Urethane Linkage Formation

The formation of urea and urethane linkages is central to the polymerization processes involving isocyanates.

Urethane Linkage: As mentioned, the reaction between an isocyanate and a hydroxyl group from a polyol forms the urethane linkage (-NH-CO-O-), which is the defining bond in polyurethanes. researchgate.net

Urea Linkage: Urea linkages (-NH-CO-NH-) can be formed through the reaction of an isocyanate with an amine. researchgate.net This can occur by intentionally using diamines as chain extenders or as a side reaction when water is present in the reaction mixture. The reaction of the isocyanate with water produces an amine, which then rapidly reacts with another isocyanate to form a urea bond. researchgate.net The presence of urea groups in a polyurethane network, forming a poly(urethane-urea), can significantly influence the material's properties due to the strong hydrogen bonding capabilities of the urea moiety. nih.gov

The thermal decomposition of urea linkages can also be a point of investigation, with studies showing that substituted ureas can be thermally cracked to regenerate the isocyanate and amine. nih.gov

Advanced Mechanistic Investigations

Kinetic Studies of Reaction Intermediates

For instance, in nucleophilic additions to the isocyanate group, a tetrahedral intermediate is typically formed. Kinetic studies of such an intermediate would involve determining its rate of formation and its subsequent rate of conversion to the final product. Techniques such as stopped-flow spectroscopy or computational modeling could provide insights into the lifetime and energy of these transient species. However, specific kinetic data for intermediates derived from this compound are not readily found in the current body of research.

General principles of isocyanate reactivity suggest that the electrophilicity of the isocyanate carbon is a key factor. The electron-withdrawing nature of the naphthalene ring could influence the stability and reactivity of any charged intermediates. Furthermore, the steric bulk of the naphthyl group might play a significant role in the kinetics of intermediate formation and subsequent steps. Without dedicated studies, these effects remain speculative for this specific compound.

Stereochemical Control in Reactions

Stereochemical control is a fundamental aspect of organic synthesis, aiming to direct a reaction to form a specific stereoisomer. In the context of this compound, which is itself achiral, stereochemical control would become relevant in reactions with chiral nucleophiles or in the presence of chiral catalysts.

For example, the reaction of this compound with a chiral alcohol would lead to the formation of diastereomeric carbamates. The degree of stereochemical control would be determined by the relative rates of reaction leading to the different diastereomers. This control could arise from steric interactions between the bulky naphthylmethyl group and the chiral nucleophile, or through specific hydrogen bonding interactions in the transition state.

Similarly, in a catalyzed reaction, a chiral catalyst could selectively activate either the isocyanate or the nucleophile, leading to an enantiomerically enriched product. The structure of the catalyst and its interaction with the substrates would be paramount in achieving high levels of stereochemical induction. While these principles are well-established in organic chemistry, their specific application and the resulting stereochemical outcomes for reactions of this compound have not been the subject of detailed investigation in published literature.

Applications in Advanced Materials and Chemical Synthesis

Role in Polymer Chemistry and Polymeric Materials

The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, forming the basis of polyurethane and polyurea chemistry. wikipedia.org When 1-(isocyanatomethyl)naphthalene is used as a monomer or a modifying agent in polymerization reactions, the pendant naphthalene (B1677914) group imparts distinct characteristics to the resulting polymer.

This compound serves as a monofunctional isocyanate precursor in the synthesis of polyurethanes and poly(urea-urethane)s. The fundamental reaction for polyurethane formation involves the step-growth polymerization of a diisocyanate with a polyol (a compound with two or more hydroxyl groups). wikipedia.orgqucosa.de Similarly, the reaction of an isocyanate with an amine yields a urea (B33335) linkage, and the combination with a diamine chain extender leads to poly(urea-urethane)s. qucosa.denih.gov

While diisocyanates form the polymer backbone, a monofunctional isocyanate like this compound can be used as a chain-terminating agent or to introduce pendant functional groups. In a typical synthesis, a prepolymer with terminal isocyanate groups is first formed by reacting a polyol with an excess of a diisocyanate. nih.govyoutube.com this compound can then be introduced to cap these chains, controlling the final molecular weight and introducing the naphthalene moiety at the polymer chain ends. Alternatively, it can be reacted with a portion of the polyol's hydroxyl groups to create a modified polyol with pendant naphthalene groups before the main polymerization step.

The synthesis of poly(urea-urethane)s often follows a two-step prepolymer process. A macrodiol is reacted with an excess of diisocyanate, and the resulting prepolymer is then chain-extended with a diamine. nih.gov The introduction of this compound in these systems allows for the strategic placement of the bulky naphthalene group, influencing the polymer's final morphology and properties.

The naphthalene group itself is a key component in designing unique polymer structures. For instance, polymers containing naphthalene exhibit increased aromaticity, which can lead to enhanced thermal stability and hydrophobicity. google.com The development of naphthalene-containing polymers, such as those derived from 1,4,5,8-naphthalene tetracarboxylic dianhydride, highlights the utility of the naphthalene unit in creating materials with high thermal stability and specific electronic properties for applications like organic photovoltaics. emu.edu.tr While not involving an isocyanate, the synthesis of naphthalene homo-oligoamides demonstrates how steric interactions between adjacent naphthalene rings can induce specific anti-periplanar arrangements, dictating the polymer's three-dimensional structure.

By attaching this well-defined aromatic scaffold to a flexible polymer chain via the isocyanatomethyl linker, new classes of materials can be designed. For example, in polyurethane systems, the pendant naphthalene groups can act as physical crosslinking points through π-π stacking interactions, creating a thermoplastic elastomer with unique mechanical properties. The use of related structures, like 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane, to create polyurethane elastomers has shown that the isocyanatomethyl linkage allows for the formation of well-organized hard segment domains that significantly enhance mechanical properties. researchgate.net

The incorporation of the naphthalene moiety from this compound has a profound impact on the final properties of a material, a key consideration in material design. The rigid and aromatic nature of the naphthalene ring is known to enhance several key characteristics.

Thermal and Mechanical Properties: Naphthalene-containing polymers generally exhibit higher thermal stability compared to their purely aliphatic or benzene-based counterparts. google.com For example, Naphthalene Diisocyanate (NDI)-based polyurethanes are renowned for their high heat resistance, wear resistance, and superior dynamic performance under high loads. theoremchem.com Introducing this compound as a pendant group can significantly increase the glass transition temperature (Tg) of the polymer by restricting the segmental motion of the polymer chains. This leads to materials that retain their stiffness and mechanical integrity at elevated temperatures. The increased aromatic content also contributes to higher hydrophobicity. google.com

Interactive Data Table: Properties of Naphthalene-Containing Polymers This table summarizes the typical effects observed when naphthalene units are incorporated into polymer backbones.

| Property | Effect of Naphthalene Incorporation | Rationale |

| Glass Transition Temp. (Tg) | Increase | Restricted chain mobility due to rigid, bulky pendant groups. |

| Thermal Stability | Increase | High aromatic content and strong intermolecular forces. google.com |

| Mechanical Strength | Increase | Enhanced interchain cohesion from π-π stacking of naphthalene rings. theoremchem.com |

| Hydrophobicity | Increase | The nonpolar, polycyclic aromatic structure repels water. google.com |

| Barrier Properties | Improvement | Efficient chain packing reduces free volume, hindering small molecule diffusion. |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The naphthalene scaffold is an excellent building block for designing such systems due to its planar, electron-rich surface, which facilitates interactions like π-π stacking and cation-π interactions.

This compound can be used to covalently link the photo- and electro-active naphthalene unit to larger molecular frameworks, which then self-assemble into complex supramolecular structures. The isocyanate group provides a reactive handle for this initial covalent synthesis. Once incorporated, the naphthalene units can direct the assembly process.

Research has demonstrated the versatility of naphthalene derivatives in forming ordered structures. For example, acyclic oligomers made of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges, known as acyclic pillar[n]naphthalenes, have been synthesized. nih.gov These molecules can adopt pseudo-cyclic structures and act as receptors for guest molecules. nih.gov Similarly, flexible organic cages constructed with naphthalene "walls" have been designed, which self-assemble and can encapsulate guest molecules. jyu.fi These examples, while not directly using this compound, establish the principle of using the naphthalene scaffold as a fundamental component for directing supramolecular assembly through non-covalent forces. The isocyanate functionality offers a powerful tool to anchor these assembling units onto different platforms, such as polymers or surfaces.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The naphthalene unit is a frequent component in the design of host molecules due to its ability to engage in favorable non-covalent interactions.

The planar and electron-rich aromatic surface of the naphthalene ring is ideal for interacting with electron-deficient or cationic guest species. Studies on "naphthocages" have shown extremely strong binding of cationic guests, which are intercalated between two naphthalene walls through a combination of C-H···π and cation···π interactions. jyu.fi This binding can be switched on and off through redox processes, allowing for the controlled capture and release of the guest. jyu.fi Furthermore, acyclic pillar[n]naphthalene hosts have demonstrated good binding capabilities for various organic ammonium (B1175870) cations. nih.gov The binding interactions between macrocycles and guests like 8-aniline-1-naphthalene sulfonic acid have also been explored, revealing that hydrogen bonding and other non-covalent forces drive the complexation. bohrium.com

By incorporating this compound into a larger structure, a host system can be created where the naphthalene moiety provides the specific binding site for a guest. This allows for the development of sensors, molecular switches, and controlled-release systems.

Utility in Organic Synthesis as a Building Block

The compound this compound is a valuable building block in organic synthesis due to the high reactivity of its isocyanate functional group. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols, making it a versatile intermediate for constructing more complex molecular architectures. Its utility stems from the stable naphthalene core combined with the reactive isocyanate-linked methylene group, which allows for the introduction of the bulky, aromatic naphthylmethyl moiety into a variety of structures.

The primary role of this compound as a building block is in the synthesis of substituted ureas and carbamates. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or material properties.

The synthesis of substituted ureas, such as N-[1-naphthyl(phenyl)methyl]urea, typically involves the reaction of this compound with an appropriate amine derivative. evitachem.com The general method for creating unsymmetrical N,N'-diaryl ureas often proceeds through a nucleophilic attack of an aniline (B41778) on an isocyanate. nih.gov This approach highlights the importance of isocyanates like this compound as key reagents. While many methods exist to generate isocyanates in situ to avoid handling them directly, the use of the stable isocyanate itself provides a direct pathway to the desired urea. nih.gov

The synthesis of complex ureas can be summarized in the following reaction scheme:

Reaction Scheme: Synthesis of a Substituted Urea

This strategy is employed in the development of pharmaceutical targets. For instance, a two-pot sequence involving C–N cross-coupling reactions has been developed to create unsymmetrical diaryl ureas, demonstrating the modularity of using isocyanate-based building blocks. nih.gov

Similarly, this compound reacts with alcohols to form carbamates. The study of the photochemistry of 1-naphthylmethyl carbamates, prepared from their corresponding isocyanates, underscores their role in creating complex, photoactive molecules. wikipedia.orgsigmaaldrich.com

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties more suitable for separation and detection, for instance, by high-performance liquid chromatography (HPLC). Reagents are often chosen to add a chromophore or fluorophore to the analyte, enhancing its detectability.

Isocyanates are known derivatization reagents. Specifically, the related compound 1-naphthylisocyanate is used as a pre-column derivatization reagent for the analysis of amino acids and therapeutically relevant aminoalcohols. wikipedia.org The resulting naphthylcarbamoyl derivatives are highly fluorescent, allowing for sensitive detection. wikipedia.orgnih.gov

While the principle of isocyanate reactivity is well-established for derivatization, specific, widely documented applications of this compound for this purpose are less common in the literature compared to its isomer, 1-naphthylisocyanate. However, its inherent reactivity with primary and secondary amines to form stable, UV-active, and potentially fluorescent urea derivatives makes it a candidate for such applications. The reaction adds the naphthalene moiety, a known fluorophore, to the target analyte.

Table 1: Comparison of Related Naphthalene-Based Derivatization Reagents

| Reagent Name | Analyte Class | Detection Method | Reference |

| 1-Naphthylisocyanate | Amino Acids, Aminoalcohols | Fluorescence, UV | wikipedia.orgnih.gov |

| This compound | Amines (potential) | Fluorescence, UV | (Inferred) |

The derivatization of amines with an isocyanate proceeds as follows:

Reaction Scheme: Derivatization of a Primary Amine R-NH₂ + O=C=N-CH₂-(C₁₀H₇) → R-NH-C(=O)NH-CH₂-(C₁₀H₇) (Analyte) + (Derivatization Reagent) → (Detectable Urea Derivative)

Based on a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic and crystallographic data specifically for the compound this compound (CAS RN: 36913-61-4) is not publicly available.

While data exists for structurally related compounds such as 1-naphthyl isocyanate (which lacks the methylene group) and 1-methylnaphthalene (B46632) (which lacks the isocyanate group), this information is not applicable for the creation of an accurate and scientifically valid article on this compound. The presence of the isocyanatomethyl (-CH₂NCO) group introduces unique structural and electronic features that would result in distinct spectroscopic signatures.

Therefore, the generation of the requested article with specific data tables and detailed research findings for the following analytical techniques is not possible at this time:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

Further experimental research and publication would be required to characterize this compound and provide the data necessary to fulfill the requested article outline.

Advanced Spectroscopic and Characterization Techniques

Microscopic and Surface Characterization

Microscopic and surface characterization techniques are essential for understanding the morphology, topography, and surface properties of materials at the nanoscale.

Advanced Electron Microscopy Techniques

Advanced electron microscopy, including Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of material structures. In the context of materials synthesized using 1-(isocyanatomethyl)naphthalene, such as a polymer or a surface coating, these techniques would be invaluable.

Field Emission Scanning Electron Microscopy (FE-SEM): This technique would be used to study the surface morphology of a polymer film or coating derived from this compound. It could reveal details about porosity, grain structure, and surface uniformity. For instance, in a study of a naphthalene-based covalent organic polymer (N-COP) designed for dye removal, FE-SEM was used to confirm the porous structure of the adsorbent material.

Transmission Electron Microscopy (TEM): TEM would allow for the visualization of the internal structure of materials. If this compound were used to create nanoparticles or nanocomposites, TEM could determine their size, shape, and dispersion within a matrix.

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM), map surface topography with atomic or nanoscale resolution. SPM is not limited to conductive samples and can measure a range of physical properties.

Atomic Force Microscopy (AFM): For a material incorporating this compound, AFM could provide three-dimensional surface profiles and quantitative data on surface roughness. Beyond imaging, AFM can probe local mechanical properties like elasticity and adhesion by analyzing the forces between the probe tip and the sample surface. This would be critical in understanding how the inclusion of the naphthalene (B1677914) moiety affects the nanomechanical characteristics of a polymer surface.

Thermal and Mechanical Characterization in Materials Science

The thermal stability and mechanical performance are critical parameters for any material intended for practical application.

Thermal Characterization: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental.

TGA: This would determine the decomposition temperature and thermal stability of a polymer synthesized from this compound. For example, TGA was used to assess the thermal stability of a naphthalene-based polymer, indicating its suitability for specific environmental applications.

DSC: This technique would identify phase transitions such as the glass transition temperature (Tg) of a polymer, providing insight into its operational temperature range and molecular mobility.

While direct research on this compound using these advanced characterization methods is not apparent, the techniques described represent the standard and necessary approach for evaluating any new material or polymer. The application of these methods would be essential to unlock the potential of this compound in materials science.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to predict molecular properties and has been applied to naphthalene (B1677914) and its derivatives to understand their behavior. samipubco.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the ground state.

DFT calculations are a primary tool for determining these electronic characteristics. irjweb.com For the parent molecule, naphthalene, extensive DFT studies have been performed to calculate its HOMO-LUMO gap. For instance, using the DFT/aug-cc-pVQZ basis set, the HOMO-LUMO gap of naphthalene has been calculated to be 4.75 eV. samipubco.com Other DFT studies have reported similar values, such as 4.71 eV, 4.873 eV, and 4.74 eV. samipubco.com The HOMO and LUMO energies themselves provide insight into the electron-donating and electron-accepting capabilities of the molecule, respectively. researchgate.net

The introduction of the isocyanatomethyl group (-CH₂NCO) onto the naphthalene ring is expected to significantly alter its electronic structure. The isocyanate group is a strong electron-withdrawing group, which would likely lower the energy of the LUMO, while the methylene (B1212753) spacer and the naphthalene core act as the electron-donating part. This modification would reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity, particularly the electrophilicity of the isocyanate carbon.

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. samipubco.com A DOS plot for 1-(Isocyanatomethyl)naphthalene would show the energy distribution of its molecular orbitals, clearly visualizing the HOMO, LUMO, and the energy gap between them. youtube.com

Table 1: Theoretical Electronic Properties of Naphthalene from DFT Studies

| Basis Set/Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source(s) |

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| B3LYP/6-31G | -5.82 | -1.07 | 4.75 | samipubco.com |

| B3LYP/6-311++G(d,p) | - | - | Varies with functional group | researchgate.net |

| TDDFT LRC-ωPBEh | - | - | 5.856 | nih.gov |

Note: The values for this compound would be predicted to show a smaller HOMO-LUMO gap due to the influence of the isocyanatomethyl substituent.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. researchgate.net The PES represents the energy of a molecule as a function of its geometry, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.netnih.gov

For this compound, this approach is particularly valuable for understanding the reactions of the highly reactive isocyanate group. For example, in the reaction with a nucleophile (such as an alcohol or an amine), DFT can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and the nucleophile) and the final product (a urethane (B1682113) or urea (B33335) derivative).

Identifying the Transition State: Searching the PES for the saddle point that connects the reactants and products. This structure represents the highest energy barrier of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

By exploring the PES, researchers can predict the most favorable reaction pathways, understand the role of catalysts, and explain the regioselectivity and stereoselectivity of reactions involving the isocyanate functional group. researchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. DFT is used for geometry optimization, a process that finds the minimum energy conformation of a molecule. samipubco.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, where rotation can occur around the single bonds, specifically the C(naphthalene)-CH₂ bond and the CH₂-NCO bond. nih.govmdpi.com DFT calculations can explore different possible conformers by systematically rotating these bonds and calculating the energy of each resulting structure. mdpi.com This process identifies the global minimum energy conformer, which is the most populated and stable arrangement, as well as other low-energy local minima that might exist in equilibrium. nih.gov These studies reveal how the flexible isocyanatomethyl group orients itself relative to the rigid naphthalene plane, which is influenced by steric hindrance and subtle electronic interactions.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. scispace.com For this compound, DFT can be used to compute:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. scispace.com This is particularly useful for identifying characteristic peaks, such as the strong, sharp absorption band of the isocyanate group's (N=C=O) asymmetric stretch, typically found around 2270 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. samipubco.com These predicted shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the structure.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption (λ_max) in the UV-Visible spectrum. scispace.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govnih.gov

MD simulations are particularly well-suited for exploring the conformational dynamics of this compound. nih.gov An MD simulation would show how the isocyanatomethyl side chain tumbles and rotates in solution, providing a detailed view of its flexibility. researchgate.net This is crucial for understanding how the molecule presents its reactive isocyanate group to other molecules.

Furthermore, MD simulations excel at modeling intermolecular interactions. nih.govnih.gov A simulation could place one or more this compound molecules in a solvent box (e.g., water or an organic solvent) to study:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Aggregation: The tendency of solute molecules to interact with each other. For this compound, this would involve studying the π-π stacking interactions between the naphthalene rings of different molecules and the dipole-dipole interactions involving the polar isocyanate groups. nih.gov

By analyzing the simulation trajectory, one can calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. nih.gov This provides a dynamic understanding of the molecule's behavior that complements the static, zero-kelvin picture from DFT calculations. nih.gov

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the foundational research findings and data for "this compound" are absent from the available scientific databases. The generation of data tables with detailed research findings is also not feasible due to this lack of specific information.

To fulfill the user's request, it would be necessary to either conduct original computational research on this compound or to broaden the scope to include theoretically derived data for closely related naphthalene derivatives, which would, however, deviate from the strict instructions provided.

Future Research Directions and Unexplored Avenues

Innovations in Green Synthetic Chemistry for Isocyanates

The conventional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a critical need for greener alternatives. rsc.orgnwo.nlgoogle.com Future research will undoubtedly focus on developing environmentally benign synthetic routes to 1-(isocyanatomethyl)naphthalene and other isocyanates.

A significant area of exploration is the development of phosgene-free synthetic methods . nwo.nlchemanalyst.com These methods aim to replace the highly toxic phosgene with safer and more sustainable reagents. google.com Research is ongoing into catalytic routes, such as the reductive carbonylation of nitro-aromatic compounds, although economic viability remains a challenge. nwo.nl Another promising approach involves the thermolysis of carbamate (B1207046) esters, which can be derived from less hazardous starting materials. nwo.nlgoogle.com

The industry is actively seeking to develop processes that not only avoid dangerous chemicals but also utilize renewable resources. rsc.orgresearchgate.net The concept of "green isocyanates" derived from biomass is gaining traction, with studies exploring the conversion of natural products into isocyanate compounds. rsc.orgresearchgate.net This shift towards bio-based feedstocks represents a major step in creating a more sustainable chemical industry. chemanalyst.com

| Phosgene-Free Synthetic Route | Description | Key Advantages |

| Reductive Carbonylation | Catalytic conversion of nitro-aromatic compounds in the presence of carbon monoxide. nwo.nl | Avoids the use of phosgene. nwo.nl |

| Carbamate Thermolysis | Thermal decomposition of carbamate esters to yield isocyanates. nwo.nlgoogle.com | Can utilize less hazardous starting materials. google.com |

| Formamide (B127407) Reaction | Reaction of an organic formamide with a diorganocarbonate followed by thermolysis. google.com | Offers a direct route to isocyanates with potential for byproduct recycling. google.com |

| Dehydration of Carbamic Acids | Mild, metal-free dehydration of carbamic acids derived from amines and CO2. scholaris.ca | Avoids toxic gases and high pressures. scholaris.ca |

Development of Advanced Materials with Tunable Properties

The unique structure of this compound, with its reactive isocyanate group and bulky naphthalene (B1677914) moiety, makes it a prime candidate for the development of advanced materials with tailored properties.

The incorporation of this compound into polymers can lead to materials with enhanced thermal stability, specific mechanical properties, and unique optical characteristics. uni-koeln.denih.gov The naphthalene unit can impart rigidity and influence the morphology of the resulting polymers. uni-koeln.de Research in this area will likely focus on creating novel polyurethanes and other polymers with precisely controlled architectures and functionalities. uni-koeln.denih.gov

The development of tunable materials is a key objective. By systematically modifying the polymer backbone or introducing other functional groups, researchers can fine-tune properties such as elasticity, strength, and responsiveness to external stimuli like solvents or temperature. nih.govacs.org This tunability is crucial for applications in areas like smart materials and adaptive systems. acs.org For example, non-isocyanate polyurethanes (NIPUs) with tunable properties are being developed for applications like 3D printing. nih.gov

Exploration of Novel Supramolecular Architectures

The aromatic naphthalene core of this compound provides a platform for creating intricate supramolecular assemblies. The non-covalent interactions, such as π-π stacking of the naphthalene rings, can drive the self-assembly of molecules into well-defined, higher-order structures.

Future research will explore the design and synthesis of new molecules based on the this compound scaffold that can form novel supramolecular architectures. These architectures could include gels, liquid crystals, or other organized systems with emergent properties. The ability to control the assembly process through external stimuli would open up possibilities for applications in sensing, drug delivery, and molecular electronics.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of new molecules and materials. rsc.orgosti.gov In the context of this compound, computational tools can provide profound insights into its reactivity, electronic structure, and potential interactions.

Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, understand catalytic processes, and guide the design of new catalysts for isocyanate synthesis. researchgate.net For instance, DFT can help in understanding the catalytic mechanism of urethane (B1682113) synthesis. researchgate.net Furthermore, computational screening can accelerate the discovery of new materials with desired properties, reducing the need for extensive and time-consuming experimental work. rsc.org The rational design of novel compounds with specific biological activities, such as kinase inhibitors, has been successfully demonstrated through the integration of in silico and in vitro screening. nih.gov

| Computational Method | Application in Isocyanate Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, and guiding catalyst design. researchgate.net |

| Molecular Docking | Predicting the binding of isocyanate-derived molecules to biological targets. nih.gov |

| Grand Canonical Monte Carlo (GCMC) | Simulating gas adsorption in porous materials derived from isocyanates for applications like CO2 capture. rsc.org |

Unconventional Reactivity and Catalytic Transformations

Beyond its conventional reactions with nucleophiles, the isocyanate group in this compound may exhibit unconventional reactivity under specific conditions or in the presence of novel catalysts.

Future research could uncover new catalytic transformations of the isocyanate group, leading to the synthesis of novel heterocyclic compounds or other valuable chemical entities. The exploration of reactions on metal surfaces or with organometallic complexes could reveal unprecedented reaction pathways. nih.gov For example, the catalytic reaction of CO and NO on a palladium surface has been shown to produce isocyanate species. nih.gov

Furthermore, the naphthalene moiety itself can be a site for various chemical modifications, allowing for the synthesis of a diverse library of derivatives with unique properties and reactivities. nih.gov The regioselective functionalization of the naphthalene ring through C-H activation strategies is an active area of research. nih.gov Understanding the catalytic transformations of naphthalene and its derivatives is crucial for developing new synthetic methodologies. researchgate.netrsc.org

常见问题

Q. How can researchers design experiments to evaluate the systemic toxicity of 1-(isocyanatomethyl)naphthalene in mammalian models?

Methodological Answer:

- Route Selection : Prioritize inhalation, oral, and dermal routes based on occupational or environmental exposure pathways .

- Health Outcomes : Monitor systemic effects (e.g., hepatic, renal, respiratory) using standardized protocols outlined in Table B-1 of ATSDR’s inclusion criteria .

- Dosage Gradients : Establish dose-response relationships with at least three exposure levels, including a no-observed-adverse-effect level (NOAEL) .

- Controls : Use vehicle-only controls and species-matched baseline data to isolate compound-specific effects .

Q. What analytical methods are validated for detecting this compound in environmental or biological samples?

Methodological Answer:

- Chromatography : Use GC-MS with electron capture detection (ECD) for high sensitivity, referencing retention indices from NIST databases .

- Spectroscopy : UV/Vis spectroscopy (λmax ~260–280 nm) for rapid screening, validated against peer-reviewed spectral libraries .

- Biomonitoring : Quantify urinary metabolites (e.g., naphthyl conjugates) via LC-MS/MS, calibrated with isotope-labeled internal standards .

Advanced Research Questions

Q. How can contradictory data on the hepatotoxicity of this compound be resolved across studies?

Methodological Answer:

- Risk of Bias Assessment : Apply ATSDR’s risk-of-bias questionnaires (Tables C-6 and C-7) to evaluate study design flaws, such as inadequate randomization or incomplete outcome reporting .

- Confidence Rating : Classify studies as high/moderate/low confidence based on reproducibility, sample size, and mechanistic clarity .

- Meta-Analysis : Pool data from studies with comparable exposure durations and endpoints using random-effects models to resolve variability .

Q. What in vitro models are suitable for studying the metabolic activation of this compound?

Methodological Answer:

- Hepatocyte Systems : Use primary human hepatocytes or HepG2 cells with CYP450 induction (e.g., CYP2E1, CYP1A2) to simulate bioactivation pathways .

- Reactive Intermediate Trapping : Employ glutathione (GSH) or cyanide trapping assays coupled with HR-MS to identify electrophilic metabolites .

- High-Throughput Screening : Leverage organ-on-a-chip platforms to model metabolite-induced cytotoxicity in real-time .

Q. How can researchers model the toxicokinetics of this compound in heterogeneous populations?

Methodological Answer:

- PBPK Modeling : Integrate physicochemical properties (logP = ~3.2, molecular weight = 185.25 g/mol) with physiological parameters (e.g., hepatic clearance rates) .

- Susceptibility Factors : Adjust for genetic polymorphisms (e.g., GST null genotypes) using population-specific ADME data .

- Validation : Compare model predictions with in vivo pharmacokinetic data from controlled exposure studies .

Data Interpretation & Mechanistic Studies

Q. What experimental strategies can clarify the role of oxidative stress in this compound toxicity?

Methodological Answer:

- Biomarker Panels : Measure 8-OHdG (DNA oxidation), malondialdehyde (lipid peroxidation), and GSH/GSSG ratios in target tissues .

- Inhibitor Studies : Use N-acetylcysteine (NAC) or tempol to attenuate ROS and confirm pathway involvement .

- Omics Integration : Combine transcriptomic (e.g., Nrf2 activation) and proteomic (e.g., HO-1 induction) data to map oxidative stress networks .

Q. How should researchers address gaps in environmental fate data for this compound?

Methodological Answer:

- Degradation Studies : Conduct photolysis/hydrolysis experiments under controlled pH and UV conditions, monitoring degradation products via HR-MS .

- Partitioning Coefficients : Measure log Kow and Henry’s law constants experimentally to predict environmental persistence .

- Field Validation : Compare lab-derived half-lives with monitoring data from contaminated sites .

Quality Assurance & Reproducibility

Q. What criteria ensure rigor in mechanistic studies of this compound?

Methodological Answer:

- Blinding : Implement double-blinding for histological scoring and outcome assessments .

- Positive Controls : Include benchmarks like α-naphthylisothiocyanate (ANIT) for hepatotoxicity comparisons .

- Data Transparency : Share raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。